Cas no 852998-61-9 (1-(furan-3-yl)prop-2-en-1-ol)

1-(Furan-3-yl)prop-2-en-1-ol is a furan-derived allylic alcohol with a molecular formula of C₇H₈O₂. This compound features a reactive hydroxyl group and an unsaturated propenyl moiety, making it a versatile intermediate in organic synthesis. Its furan ring provides electron-rich character, facilitating participation in electrophilic substitution and cycloaddition reactions. The allylic alcohol functionality allows for further derivatization, including oxidation, reduction, or cross-coupling reactions. This compound is particularly useful in the synthesis of heterocyclic frameworks and fine chemicals. Its structural features make it valuable in pharmaceutical and agrochemical research, where furan-containing scaffolds are of interest. Proper handling under inert conditions is recommended due to potential reactivity.
1-(furan-3-yl)prop-2-en-1-ol structure
1-(furan-3-yl)prop-2-en-1-ol structure
Product Name:1-(furan-3-yl)prop-2-en-1-ol
CAS No:852998-61-9
MF:C7H8O2
MW:124.137222290039
CID:1836415
PubChem ID:11679813
Update Time:2025-10-22

1-(furan-3-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • a-ethenyl-3-Furanmethanol
    • 1-(furan-3-yl)prop-2-en-1-ol
    • 3-Furanmethanol, alpha-ethenyl-
    • AKOS014315946
    • SCHEMBL2261137
    • 852998-61-9
    • DA-02265
    • EN300-1249140
    • Inchi: 1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2
    • InChI Key: JMIRTRGJNXANJU-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C(C=C)O

Computed Properties

  • Exact Mass: 124.052429494g/mol
  • Monoisotopic Mass: 124.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 33.4Ų

1-(furan-3-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 1-(furan-3-yl)prop-2-en-1-ol

Introduction to 1-(Furan-3-yl)prop-2-en-1-ol (CAS No. 852998-61-9)

1-(Furan-3-yl)prop-2-en-1-ol, with the CAS number 852998-61-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by a furan ring attached to a propenol moiety, which imparts distinct reactivity and functional properties.

The chemical structure of 1-(Furan-3-yl)prop-2-en-1-ol consists of a five-membered furan ring linked to a propenol group via a carbon-carbon double bond. The furan ring is known for its electron-rich nature, making it susceptible to electrophilic attack, while the propenol group can undergo various reactions such as addition, substitution, and polymerization. This combination of functional groups provides a rich platform for synthetic transformations and the development of novel materials.

In the realm of pharmaceutical research, 1-(Furan-3-yl)prop-2-en-1-ol has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a building block for the development of drugs targeting various diseases. For instance, researchers at the University of California have utilized this compound in the synthesis of novel antiviral agents that exhibit potent activity against influenza viruses. The unique structure of 1-(Furan-3-yl)prop-2-en-1-ol allows for the introduction of diverse functional groups, enhancing its pharmacological profile and therapeutic potential.

Beyond pharmaceutical applications, 1-(Furan-3-yl)prop-2-en-1-ol has also found utility in materials science. Its ability to undergo polymerization reactions makes it an attractive monomer for the synthesis of functional polymers. Researchers at the Massachusetts Institute of Technology have reported the use of this compound in the development of conductive polymers with enhanced electrical properties. These polymers have potential applications in electronic devices, sensors, and energy storage systems.

The synthesis of 1-(Furan-3-yl)prop-2-en-1-ol can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 3-furyl magnesium bromide with chloroacetaldehyde followed by dehydration. This process yields high-purity product with good yield and selectivity. Alternative synthetic strategies have also been explored to improve efficiency and reduce environmental impact. For example, green chemistry approaches using catalysts derived from renewable resources have shown promise in reducing waste and energy consumption during synthesis.

In terms of safety and handling, 1-(Furan-3-yl)prop-2-en-1-ol should be managed with standard laboratory precautions due to its reactivity and potential for forming unstable intermediates. It is recommended to handle this compound in well-ventilated areas and use appropriate personal protective equipment (PPE). Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.

The future outlook for 1-(Furan-3-yl)prop-2-en-1-ol is promising, driven by ongoing research and development efforts across multiple disciplines. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation. Researchers are actively exploring its potential in areas such as drug delivery systems, catalysis, and sustainable materials science.

In conclusion, 1-(Furan-3-y\-l)prop\-2-en\-1\-ol (CAS No. 852998\-61\-9) is a multifaceted organic compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex problems. As research continues to uncover new possibilities, the importance of this compound is expected to grow significantly in the coming years.

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